An In-Depth Technical Guide to 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde (CAS No. 128225-66-1)
An In-Depth Technical Guide to 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde (CAS No. 128225-66-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde, a key heterocyclic building block in modern medicinal and agricultural chemistry. The document elucidates its chemical identity, physicochemical properties, and detailed synthetic routes, including a state-of-the-art lithiation protocol and the classical Vilsmeier-Haack formylation. Furthermore, it explores the compound's critical role as a versatile intermediate in the development of targeted therapeutic agents and advanced agrochemicals, substantiated by peer-reviewed literature. This guide is intended to serve as an authoritative resource for researchers and professionals engaged in the design and synthesis of novel bioactive molecules.
Introduction: The Significance of a Fluorinated Pyrazole Scaffold
The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutic agents.[1] Its unique electronic properties and ability to act as a bioisostere for other functional groups have made it a cornerstone in the design of compounds with a wide range of biological activities. The introduction of a trifluoromethyl (-CF3) group to the pyrazole ring, as seen in 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde, further enhances its utility. The -CF3 group is known to significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.
1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde, with its reactive aldehyde functionality, is a particularly valuable intermediate. This aldehyde group serves as a versatile handle for a variety of chemical transformations, allowing for the construction of more complex molecular architectures. Its strategic importance is underscored by its application in the synthesis of potent fungicides and its structural relation to the core of prominent anti-inflammatory drugs.
Chemical Identity and Physicochemical Properties
A clear understanding of the fundamental properties of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is essential for its effective use in synthesis and process development.
| Property | Value | Source |
| CAS Number | 128225-66-1 | SynQuest Laboratories[2] |
| Molecular Formula | C₆H₅F₃N₂O | PubChem[3] |
| Molecular Weight | 178.11 g/mol | PubChem[3] |
| IUPAC Name | 1-methyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde | PubChem[3] |
| SMILES | CN1C=C(C(=N1)C(F)(F)F)C=O | PubChem[3] |
| Appearance | Not specified (typically a solid) | General knowledge |
| XLogP3 | 0.6 | PubChem[3] |
Synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
The synthesis of this key intermediate can be approached through several strategic routes. Below, we detail a modern, high-yield method involving lithiation, followed by a discussion and generalized protocol for the classical Vilsmeier-Haack formylation.
Synthesis via Lithiation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole
A practical and efficient method for the synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde involves the direct formylation of the parent pyrazole, 1-methyl-3-(trifluoromethyl)-1H-pyrazole, via a lithiation reaction. This approach, as demonstrated by Tairov et al., offers excellent regioselectivity and high yields, particularly when conducted in a flow reactor, which allows for precise control over reaction parameters.[4]
Experimental Protocol:
Step 1: Preparation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole
The starting material, 1-methyl-3-(trifluoromethyl)-1H-pyrazole, can be synthesized from the cyclocondensation of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with methylhydrazine.[4]
Step 2: Lithiation and Formylation
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A solution of 1-methyl-3-(trifluoromethyl)-1H-pyrazole in an appropriate anhydrous solvent (e.g., tetrahydrofuran) is prepared and cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen).
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A solution of a strong organolithium base, such as n-butyllithium (n-BuLi), in a suitable solvent (e.g., hexanes) is added dropwise to the pyrazole solution. The reaction mixture is stirred at low temperature for a specified period to ensure complete lithiation at the 4-position.
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Anhydrous N,N-dimethylformamide (DMF) is then added to the reaction mixture. The formylating agent quenches the lithiated pyrazole intermediate.
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The reaction is allowed to warm to room temperature and is then quenched by the addition of a saturated aqueous solution of ammonium chloride.
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The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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The crude product is purified by column chromatography on silica gel to afford 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde.
Synthesis via Vilsmeier-Haack Formylation
Generalized Experimental Protocol (Adaptable):
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Formation of the Vilsmeier Reagent: Anhydrous DMF is cooled in an ice bath under an inert atmosphere. Phosphorus oxychloride (POCl₃) is added dropwise with stirring. The mixture is then stirred at room temperature to allow for the formation of the Vilsmeier reagent (a chloromethyliminium salt).
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Formylation: The substrate, in this case, 1-methyl-3-(trifluoromethyl)-1H-pyrazole, is added to the pre-formed Vilsmeier reagent. The reaction mixture is then heated to a temperature typically ranging from 60 to 120 °C for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).[4]
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Workup and Purification: Upon completion, the reaction mixture is cooled and carefully poured onto crushed ice. The mixture is then neutralized with an aqueous solution of a base, such as sodium hydroxide or sodium carbonate, until a precipitate forms. The solid product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography.
Applications in Agrochemical and Pharmaceutical Synthesis
The strategic placement of the trifluoromethyl and aldehyde groups on the 1-methyl-pyrazole core makes this compound a highly sought-after intermediate in the synthesis of high-value molecules.
Intermediate for Pyrazole Carboxamide Fungicides
A significant application of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde lies in its role as a precursor to pyrazole carboxamide fungicides. The aldehyde can be readily oxidized to the corresponding carboxylic acid, 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. This carboxylic acid is a key component in the synthesis of a class of fungicides that act as succinate dehydrogenase inhibitors (SDHIs). These fungicides disrupt the mitochondrial respiratory chain in fungi, leading to their demise.
A study by Wu et al. (2012) details the synthesis of a series of N-(substituted pyridinyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamides. These compounds were synthesized from the corresponding pyrazole-4-carboxylic acid and exhibited significant in vitro antifungal activity against various phytopathogenic fungi. The general synthetic scheme involves the coupling of the pyrazole-4-carboxylic acid (derived from the aldehyde) with a substituted aminopyridine.
Structural Analogue in the Development of COX-2 Inhibitors
While not a direct precursor in the most common synthetic routes, the 1,5-diaryl-3-(trifluoromethyl)pyrazole scaffold is the core structure of the highly successful nonsteroidal anti-inflammatory drug (NSAID), Celecoxib (Celebrex®).[1] Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor, which provides anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.
The synthesis of Celecoxib and its analogues typically involves the condensation of a 1,3-diketone with a substituted hydrazine. The insights gained from the synthesis and structure-activity relationship (SAR) studies of compounds like 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde are invaluable for the design and development of new generations of selective COX-2 inhibitors and other therapeutic agents targeting similar biological pathways. The aldehyde functionality, in particular, offers a gateway to a diverse range of derivatives for SAR exploration.
Conclusion
1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde (CAS No. 128225-66-1) is a fundamentally important and versatile building block in contemporary chemical synthesis. Its unique combination of a fluorinated pyrazole core and a reactive aldehyde group provides a powerful platform for the construction of complex and biologically active molecules. The synthetic routes outlined in this guide, particularly the efficient lithiation protocol, offer reliable and scalable methods for its preparation. Its demonstrated utility in the synthesis of advanced fungicides and its structural relevance to blockbuster anti-inflammatory drugs highlight its continued importance in both the agrochemical and pharmaceutical industries. This guide serves as a testament to the enduring value of well-designed heterocyclic intermediates in driving innovation in science and medicine.
References
-
Tairov, M., Levchenko, V., Stadniy, I., Dmytriv, Y., Dehtiarov, S., Kibalnyi, M., Melnyk, A., Veselovych, S., Borodulin, Y., Kolotilov, S., Ryabukhin, S., & Volochnyuk, D. (2020). Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles. RSC Advances, 10(55), 33261-33274. [Link]
-
Popov, A. V., & Pirogov, A. N. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(6), 1-14. [Link]
-
Juknevičiūtė, K., Voitechovičiūtė, A., & Šačkus, A. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2022(3), M1447. [Link]
-
Dar, A. M., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Nuclear Medicine & Radiation Therapy, 6(4), 1-5. [Link]
-
Sathiyaseelan, M., Nepolraj, A., Pitchai, P., & Moonsamy, G. R. (2019). Vilsmeier-Haack Methodology as a Key Step to Novel Heterocycles: Synthesis of 3-phenyl-1-(3-phenylquinolin-2-yl)-1H-pyrazole-4-carbaldehyde. Indian Journal of Advances in Chemical Science, 7(3), 164-171. [Link]
-
Wu, Z., Hu, D., Kuang, J., Cai, H., Wu, S., & Xue, W. (2012). Synthesis and antifungal activity of N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives. Molecules, 17(12), 14205-14218. [Link]
-
El-Gharably, A. A., & Al-Omar, M. A. (2022). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 12(40), 26035-26071. [Link]
-
Wu, Z., Hu, D., Kuang, J., Cai, H., Wu, S., & Xue, W. (2012). Synthesis and antifungal activity of N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives. PubMed, 23201640. [Link]
-
Penning, T. D., Talley, J. J., Bertenshaw, S. R., Carter, J. S., Collins, P. W., Docter, S., Graneto, M. J., Lee, L. F., Malecha, J. W., Miyashiro, J. M., Rogers, R. S., Rogier, D. J., Yu, S. S., Anderson, G. D., Burton, E. G., Cogburn, J. N., Gregory, S. A., Koboldt, C. M., Perkins, W. E., ... Isakson, P. C. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365. [Link]
-
Ghorab, M. M., Alsaid, M. S., El-Gazzar, M. G., & El-Sayed, N. S. (2018). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules, 23(10), 2650. [Link]
-
Penning, T. D., Talley, J. J., Bertenshaw, S. R., Carter, J. S., Collins, P. W., Docter, S., ... & Isakson, P. C. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of medicinal chemistry, 40(9), 1347–1365. [Link]
-
Ghorab, M. M., Alsaid, M. S., El-Gazzar, M. G., & El-Sayed, N. S. (2018). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules (Basel, Switzerland), 23(10), 2650. [Link]
-
Karnaš, M., Vrandečić, K., Ćosić, J., Šarkanj, G. K., Majić, I., Agić, D., ... & Bešlo, D. (2023). Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. Molecules (Basel, Switzerland), 28(11), 4496. [Link]
-
Ragab, F. A., Ali, O. M., George, R. F., Abd-Elghany, N. A., & El-Sayed, M. A. A. (2020). New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. Journal of enzyme inhibition and medicinal chemistry, 35(1), 1276–1293. [Link]
-
PubChem. 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde. [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
-
Journal of Chemical Research. Vilsmeier-Haack reagent: a facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)-3-(dimethylamino)acrylaldehyde and its reactivity. [Link]
-
ResearchGate. (PDF) Vilsmeier-Haak formylation of 3,5-dimethylpyrazoles. [Link]
-
Liu, Z., Liu, Y., & Yang, G. (2014). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 19(12), 20496-20506. [Link]
-
Attary, O., & El-Din, A. S. (2011). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. [Link]
-
PubChem. 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde. [Link]
Sources
- 1. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis and antifungal activity of N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]
